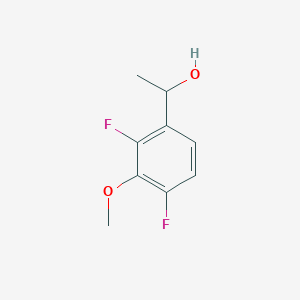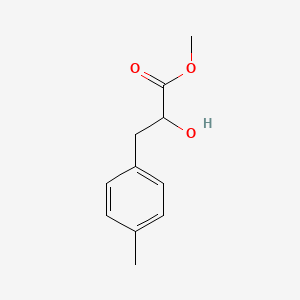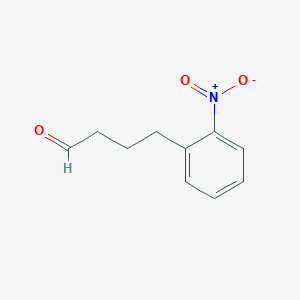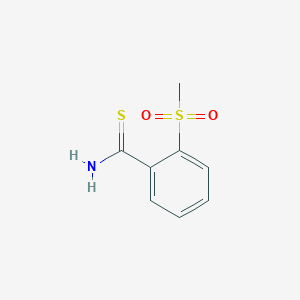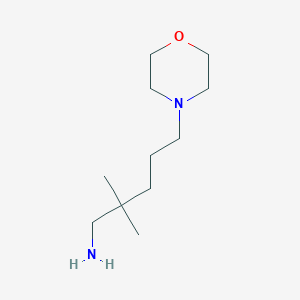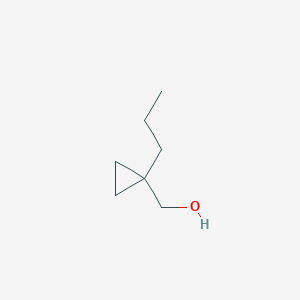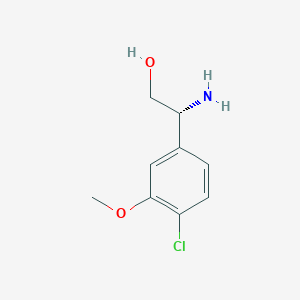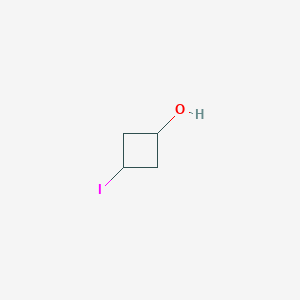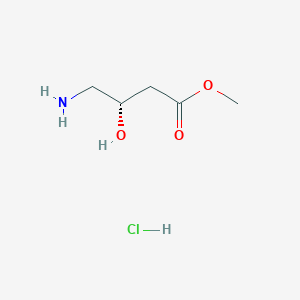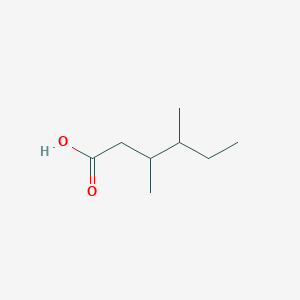
3,4-Dimethylhexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a branched-chain fatty acid, characterized by the presence of two methyl groups attached to the third and fourth carbon atoms of the hexanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of hexanoic acid derivatives. For instance, the reaction of 3,4-dimethylhexanol with an oxidizing agent such as potassium permanganate can yield this compound. Another method involves the use of Grignard reagents, where 3,4-dimethylhexyl magnesium bromide reacts with carbon dioxide to form the desired acid after hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The starting materials, such as 3,4-dimethylhexanol, are subjected to controlled oxidation using catalysts like platinum or palladium to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.
化学反应分析
Types of Reactions
3,4-Dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.
Major Products
Oxidation: 3,4-Dimethylhexanone or 3,4-Dimethylhexanal.
Reduction: 3,4-Dimethylhexanol.
Substitution: Esters and amides of this compound.
科学研究应用
3,4-Dimethylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential effects on metabolic pathways and as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
作用机制
The mechanism of action of 3,4-Dimethylhexanoic acid involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as fatty acid synthase and oxidase, leading to the formation of active metabolites. These metabolites can influence cellular pathways related to energy metabolism and signal transduction.
相似化合物的比较
Similar Compounds
- 3,3-Dimethylhexanoic acid
- 2,4-Dimethylhexanoic acid
- 4,4-Dimethylhexanoic acid
Uniqueness
3,4-Dimethylhexanoic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, solubility, and reactivity patterns, making it suitable for specific applications in synthesis and industry.
属性
CAS 编号 |
153312-53-9 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
3,4-dimethylhexanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-6(2)7(3)5-8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
InChI 键 |
BYEAKDMXKORVIB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


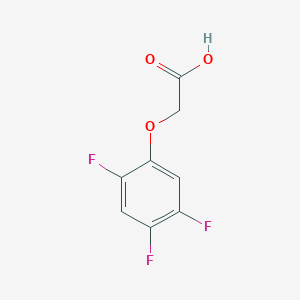
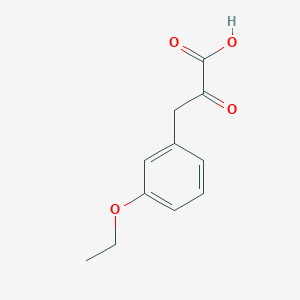
aminehydrochloride](/img/structure/B13611292.png)

![2-[(3-Methylazetidin-3-yl)oxy]pyridine](/img/structure/B13611296.png)
